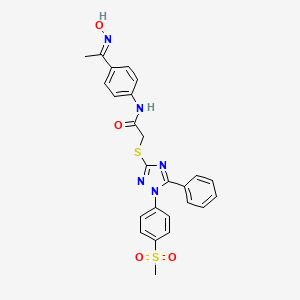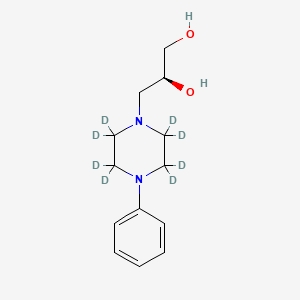
Levodropropizine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levodropropizine-d8 is a deuterated form of levodropropizine, a non-opioid antitussive agent used to suppress cough. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. Levodropropizine itself is known for its peripheral action in inhibiting the cough reflex without affecting the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levodropropizine-d8 involves the incorporation of deuterium atoms into the molecular structure of levodropropizine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product and remove any impurities
Chemical Reactions Analysis
Types of Reactions
Levodropropizine-d8 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Levodropropizine-d8 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of levodropropizine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolic pathways.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs compared to their non-deuterated counterparts.
Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of antitussive medications
Mechanism of Action
Levodropropizine-d8 exerts its antitussive effects by inhibiting the activation of vagal C-fibers, which are responsible for triggering the cough reflex. This inhibition occurs through the suppression of sensory neuropeptide release from C-fibers. Unlike central antitussive agents, this compound acts peripherally and does not cause central nervous system depression .
Comparison with Similar Compounds
Similar Compounds
Dropropizine: The racemic mixture from which levodropropizine is derived.
Codeine: An opioid antitussive agent with central action.
Dextromethorphan: A non-opioid antitussive agent with central action.
Uniqueness
Levodropropizine-d8 is unique due to its peripheral mechanism of action, which minimizes central nervous system side effects such as sedation and respiratory depression. Additionally, the deuterium substitution enhances the compound’s stability and may improve its pharmacokinetic profile compared to non-deuterated levodropropizine .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2 |
InChI Key |
PTVWPYVOOKLBCG-HFCMWMFGSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


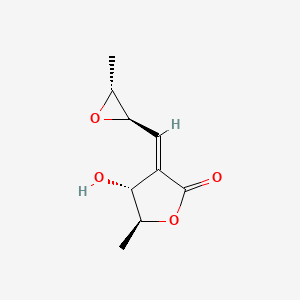

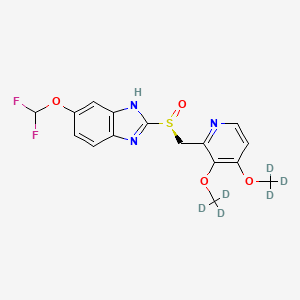
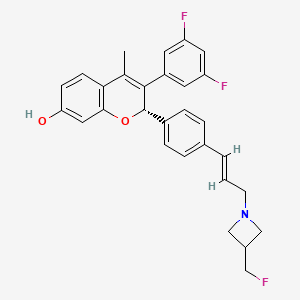
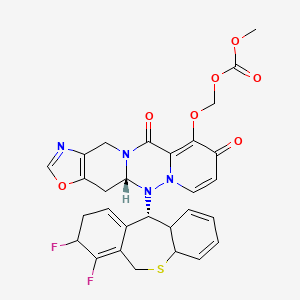
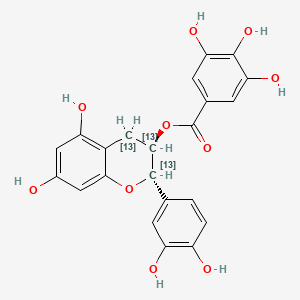
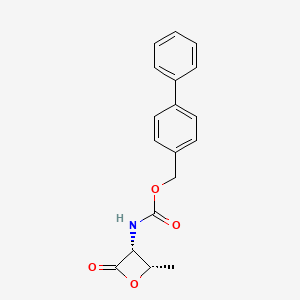

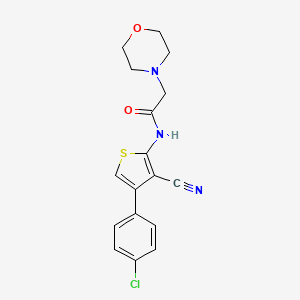


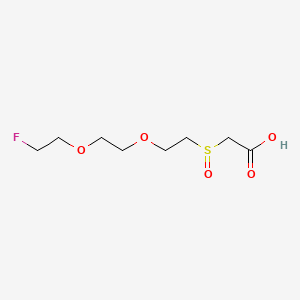
![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
